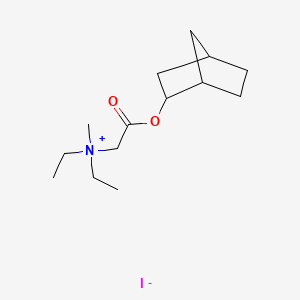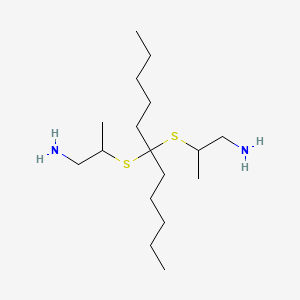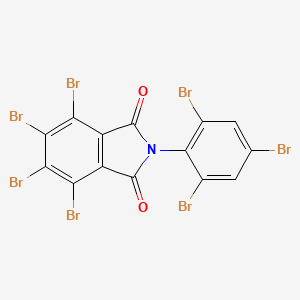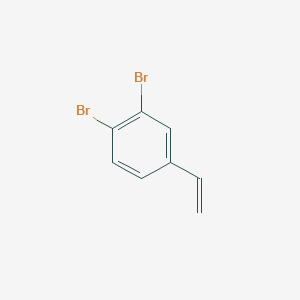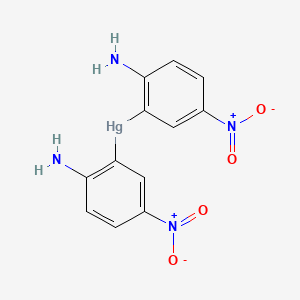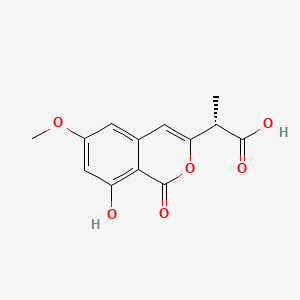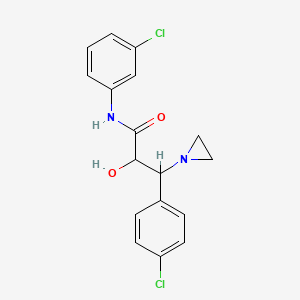
N-(3-Chlorophenyl)-beta-(4-chlorophenyl)-alpha-hydroxy-1-aziridinepropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Chlorophenyl)-beta-(4-chlorophenyl)-alpha-hydroxy-1-aziridinepropanamide is a complex organic compound characterized by the presence of chlorophenyl groups, an aziridine ring, and a hydroxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chlorophenyl)-beta-(4-chlorophenyl)-alpha-hydroxy-1-aziridinepropanamide typically involves the reaction of 3-chloroaniline and 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate amide, which is then cyclized to form the aziridine ring under basic conditions. The hydroxy group is introduced through a subsequent hydroxylation step using a suitable oxidizing agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems for precise control of reaction conditions. The purification of the final product is typically achieved through recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Chlorophenyl)-beta-(4-chlorophenyl)-alpha-hydroxy-1-aziridinepropanamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aziridine ring can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
N-(3-Chlorophenyl)-beta-(4-chlorophenyl)-alpha-hydroxy-1-aziridinepropanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N-(3-Chlorophenyl)-beta-(4-chlorophenyl)-alpha-hydroxy-1-aziridinepropanamide involves its interaction with specific molecular targets. The aziridine ring is known to be reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The chlorophenyl groups may also contribute to its biological activity by enhancing its binding affinity to target proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-Chlorophenyl)-beta-(4-chlorophenyl)-alpha-hydroxy-1-aziridinepropanamide
- N-(4-Chlorophenyl)-beta-(4-chlorophenyl)-alpha-hydroxy-1-aziridinepropanamide
- N-(3-Chlorophenyl)-beta-(3-chlorophenyl)-alpha-hydroxy-1-aziridinepropanamide
Uniqueness
N-(3-Chlorophenyl)-beta-(4-chlorophenyl)-alpha-hydroxy-1-aziridinepropanamide is unique due to the specific positioning of the chlorophenyl groups and the presence of both an aziridine ring and a hydroxy group. This combination of structural features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
120978-27-0 |
|---|---|
Formule moléculaire |
C17H16Cl2N2O2 |
Poids moléculaire |
351.2 g/mol |
Nom IUPAC |
3-(aziridin-1-yl)-N-(3-chlorophenyl)-3-(4-chlorophenyl)-2-hydroxypropanamide |
InChI |
InChI=1S/C17H16Cl2N2O2/c18-12-6-4-11(5-7-12)15(21-8-9-21)16(22)17(23)20-14-3-1-2-13(19)10-14/h1-7,10,15-16,22H,8-9H2,(H,20,23) |
Clé InChI |
RFSKGPZFWQTGNO-UHFFFAOYSA-N |
SMILES canonique |
C1CN1C(C2=CC=C(C=C2)Cl)C(C(=O)NC3=CC(=CC=C3)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


